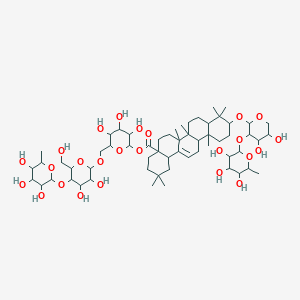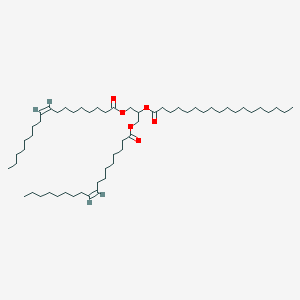![molecular formula C10H14N6Na3O13P3 B031409 Trisodium guanosine 5'-[beta,gamma-imido]triphosphate CAS No. 148892-91-5](/img/structure/B31409.png)
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of guanosine 5'-triphosphate derivatives, including analogs like trisodium guanosine 5'-[beta,gamma-imido]triphosphate, often involves complex chemical procedures. A notable method includes the reaction of guanosine 5'-monophosphate morpholide with bis-(tributylammonium) pyrophosphate in pyridine, leading to the formation of guanosine 5'-triphosphate (GTP) along with its diphosphate and monophosphate counterparts. This method, as detailed by Lomakina and Grineva (1965), allows for the efficient production of GTP derivatives with a yield of 61-65% after purification via chromatography on DEAE-cellulose in a linear gradient of triethylammonium bicarbonate (Lomakina & Grineva, 1965).
Molecular Structure Analysis
The molecular structure of guanosine 5'-triphosphate derivatives, including the trisodium form, has been the subject of extensive study. For instance, the crystal structure and sequential dehydration transitions of disodium guanosine 5'-monophosphate tetrahydrate offer insights into the arrangement of these molecules. Tsubonoya et al. (2018) described a structure that markedly differs from the heptahydrate form, closely resembling that of disodium deoxyguanosine 5'-monophosphate tetrahydrate, showcasing the complex nature of guanosine nucleotide derivatives' molecular arrangements (Tsubonoya et al., 2018).
Chemical Reactions and Properties
Guanosine 5'-triphosphate analogs participate in a variety of chemical reactions, reflecting their complex chemical properties. For example, guanosine 5'-O-(3-thiotriphosphate) (GTP gamma S) serves as a GTP analog in protein biosynthesis, forming binary and ternary complexes with elongation factors and aminoacyl-tRNA, thus playing a pivotal role in peptide bond formation (Karim & Thompson, 1986).
Physical Properties Analysis
The physical properties of guanosine nucleotide analogs, such as their aggregation behavior in solution, have been explored through studies like those conducted by Wong et al. (2005), who used NMR and dynamic light scattering to analyze the supramolecular structures formed by disodium guanosine 5'-monophosphate (Na2(5'-GMP)) at pH 8. These studies reveal the formation of rodlike cylinders through stacking of monomers and quartets, highlighting the complex physical behavior of these compounds in aqueous solutions (Wong et al., 2005).
Chemical Properties Analysis
The chemical properties of guanosine 5'-triphosphate and its analogs are central to their biological function. For instance, the interaction of guanosine triphosphate with proteins and its role in enzymatic reactions, as studied by Achyuthan and Greenberg (1987), demonstrate the inhibitory effects of GTP on transglutaminase activity, illustrating the nuanced chemical properties that govern enzymatic regulation and activity modulation by nucleotides (Achyuthan & Greenberg, 1987).
Wissenschaftliche Forschungsanwendungen
Enhancing Ca2+-dependent Secretion in Human Platelets
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate (GTP) plays a role in enhancing Ca2+-dependent 5-hydroxytryptamine secretion from electropermeabilised human platelets. It exhibits this effect under specific conditions, particularly when platelets are permeabilised at low temperatures and neutral pH (Knight & Scrutton, 1986).
Regulation of Adenylate Cyclase in Platelet Membranes
GTP is involved in the activation of adenylate cyclase in human platelet membranes. This activation process is influenced by the presence of ATP and cyclic AMP, suggesting a complex regulatory mechanism involving GTP (Farndale, Wong, & Martin, 1987).
Impact on Phospholipase D in Rat Liver Plasma Membranes
Research indicates that GTP can stimulate the hydrolysis of phosphatidylcholine in rat liver plasma membranes, pointing to a role in regulating phospholipase D activity. This stimulation involves a GTP-binding regulatory protein (Hurst, Hughes, & Barritt, 1990).
Role in Protein Biosynthesis
In the context of protein biosynthesis, GTP forms a stable ternary complex with elongation factors and aminoacyl-tRNA. This complex influences the accuracy of protein synthesis, providing insights into the relationship between the speed of biosynthesis and fidelity (Thompson & Karim, 1982).
Magnesium-Dependent Guanylate Cyclase in Dictyostelium discoideum
Studies have shown that GTP analogues can act as allosteric activators of magnesium-dependent guanylate cyclase in Dictyostelium discoideum. This suggests a significant role in signal transduction pathways involving guanylate cyclase (Janssens, De Jong, Vink, & Van Haastert, 1989).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNRMUNXAROIT-CYCLDIHTSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6Na3O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylyl imidodiphosphate | |
CAS RN |
148892-91-5 | |
| Record name | Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)







